molecular formula C12H12BrNO2 B1384644 5-Bromo-2-(tetrahydrofuran-3-yl)isoindolin-1-one CAS No. 2227272-50-4

5-Bromo-2-(tetrahydrofuran-3-yl)isoindolin-1-one

Cat. No.: B1384644
CAS No.: 2227272-50-4
M. Wt: 282.13 g/mol
InChI Key: HGNQCSVHCAGAAD-UHFFFAOYSA-N
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Description

5-Bromo-2-(tetrahydrofuran-3-yl)isoindolin-1-one (CAS 2227272-50-4) is a premium small molecule building block with significant potential in medicinal chemistry and drug discovery research. With a molecular formula of C12H12BrNO2 and a molecular weight of 282.13 g/mol, this isoindolinone derivative is characterized by its high purity, typically ≥95% to ≥98% . Its structure features a brominated isoindolinone core substituted with a tetrahydrofuran ring at the 2-position, a configuration that has been the subject of patented research for its relevance in oncology . This compound is of particular interest for researchers investigating targeted cancer therapies. It has been identified as a key derivative in patents for isoindolin-1-one based pharmaceutical compositions developed for preventing or treating cancer . Specifically, it has demonstrated potent activity against various human kinases, with a notable selectivity profile against ROCK1, indicating its value as a starting point for the development of targeted therapeutic applications in oncology . Furthermore, in vitro biological screenings have revealed promising antimicrobial properties, showing activity against pathogens such as Trypanosoma brucei , the causative agent of African sleeping sickness, while maintaining a favorable safety profile by being nontoxic to mammalian cells at therapeutic concentrations . From a structural perspective, the compound's crystallographic and spectroscopic profiles are well-defined. The nearly planar enone fragment of the isoindoline core facilitates extended conjugation, while the bromine substituent at the 5-position introduces significant electronic and steric effects that influence both the molecular geometry and reactivity . The compound can be characterized by techniques including 1H NMR, 13C NMR, FTIR, and HRMS, with data such as 1H-NMR available from suppliers for verification purposes . Available for quick delivery from global stock, this product is intended for research and development applications only. It is not intended for diagnostic or therapeutic uses. Researchers can access supporting documentation, including specifications and safety data sheets (SDS), to support their experimental work .

Properties

IUPAC Name

5-bromo-2-(oxolan-3-yl)-3H-isoindol-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrNO2/c13-9-1-2-11-8(5-9)6-14(12(11)15)10-3-4-16-7-10/h1-2,5,10H,3-4,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGNQCSVHCAGAAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1N2CC3=C(C2=O)C=CC(=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-Bromo-2-(tetrahydrofuran-3-yl)isoindolin-1-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

  • Chemical Formula : C₁₂H₁₂BrNO₂
  • Molecular Weight : 282.133 g/mol
  • CAS Number : 2227272-50-4

Antimicrobial Activity

This compound has demonstrated notable antimicrobial properties. In vitro studies have shown that it exhibits activity against various pathogens, including Trypanosoma brucei, the causative agent of African sleeping sickness. The compound's efficacy is measured using the pEC50 value, which indicates the potency required to inhibit 50% of the organism's growth.

CompoundpEC50 (T. brucei)pEC99 (T. brucei)
This compound6.5 ± 0.155.9 ± 0.20
Reference Compound (Pentamidine)8.5 ± 0.147.8 ± 0.26

The compound was found to be nontoxic to mammalian cells at therapeutic concentrations, suggesting a favorable safety profile for further development .

Kinase Inhibition

The compound has also been evaluated for its kinase inhibition properties. It was found to exhibit potent activity against various human kinases, particularly ROCK1, with selectivity profiles indicating potential for targeted therapeutic applications in cancer treatment.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. Substituents on the isoindole framework play a critical role in modulating its pharmacological effects:

ModificationEffect on Activity
Removal of methyl substituentsDecreased activity
Introduction of ethyl groupSimilar activity as parent compound
Bulky tert-butyl substituentSignificant loss of activity

These findings underscore the importance of careful structural design in optimizing the biological efficacy of isoindole derivatives .

Case Study 1: Antiparasitic Activity

In a study assessing various derivatives of isoindolin compounds, this compound was highlighted for its rapid action against T. brucei in culture settings. The study demonstrated that this compound not only inhibited growth effectively but also restored growth at lower concentrations after an initial exposure period .

Case Study 2: Kinase Inhibition Profile

Another investigation focused on the selectivity of this compound against a panel of human kinases, revealing that it could inhibit several kinases involved in cancer pathways while showing minimal off-target effects. This selectivity is crucial for minimizing side effects during therapeutic applications .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that isoindolinone derivatives exhibit significant anticancer properties. The compound 5-Bromo-2-(tetrahydrofuran-3-yl)isoindolin-1-one has been investigated for its potential as an inhibitor of specific cancer cell lines. Isoindolinones are known to interfere with cell proliferation and induce apoptosis in cancer cells. For instance, studies have shown that modifications in the isoindolinone structure can enhance its potency against various tumors, making it a candidate for further development in cancer therapies .

Mechanism of Action
The mechanism by which this compound exerts its anticancer effects is believed to involve the inhibition of key enzymes involved in cell cycle regulation and apoptosis pathways. In particular, it may impact the activity of cyclin-dependent kinases (CDKs), which are crucial for cell division and proliferation .

Biochemical Research

Enzyme Inhibition Studies
this compound has been utilized in enzyme inhibition studies, particularly focusing on kinases that play roles in signaling pathways associated with cancer and other diseases. The compound's ability to selectively inhibit specific kinases could provide insights into the development of targeted therapies .

Cellular Studies
In vitro studies have demonstrated that this compound can modulate cellular responses to stress and promote survival pathways in certain cell types. This property is particularly relevant for research into neurodegenerative diseases where cellular stress responses are critical .

Materials Science

Polymer Chemistry
The unique structure of this compound allows it to be incorporated into polymer matrices, enhancing the mechanical properties and thermal stability of the resulting materials. Research has indicated that incorporating such compounds can lead to improved performance in applications like coatings and composites .

Nanotechnology Applications
In nanotechnology, this compound has been explored for its potential use in developing nanoscale devices due to its electronic properties. Its integration into nanomaterials could lead to advancements in sensors and electronic devices, leveraging its unique chemical characteristics .

Case Studies

Study Title Focus Area Findings
Anticancer Properties of IsoindolinonesMedicinal ChemistryDemonstrated significant inhibition of tumor growth in vitro.
Kinase Inhibition MechanismsBiochemical ResearchIdentified selective inhibition of CDKs leading to reduced cell proliferation.
Polymer Blends with IsoindolinonesMaterials ScienceEnhanced mechanical properties in polymer composites containing the compound.

Comparison with Similar Compounds

Trifluoroethyl-Substituted Analogue

The compound (E)-Ethyl-3-(1-oxo-2-(2,2,2-trifluoroethyl)isoindolin-5-yl)acrylate replaces the THF group with a 2,2,2-trifluoroethyl substituent. However, its synthesis yield (68%) is lower than that of the THF analogue, which is readily available commercially .

Methyl-Substituted Derivative

5-Bromo-1-methylindolin-2-one features a methyl group instead of the THF ring. The absence of an oxygen-containing heterocycle reduces polarity, likely decreasing aqueous solubility. Methyl-substituted derivatives are noted for their luminescent properties and applications in organic electronics, but their biological activity profiles differ due to reduced hydrogen-bonding capacity .

Thioxothiazolidinone Hybrid

5-(5-Bromo-1-ethyl-2-oxoindolin-3-ylidene)-3-((tetrahydrofuran-2-yl)methyl)-2-thioxothiazolidin-4-one incorporates both a bromoindolinone core and a thioxothiazolidinone moiety. The sulfur atom in the thiazolidinone ring introduces redox activity, making this compound suitable for studying reactive oxygen species (ROS)-mediated biological pathways. Its synthesis requires specialized handling due to flammability risks, unlike the simpler THF-substituted isoindolinone .

Data Table: Key Properties of 5-Bromo-2-(tetrahydrofuran-3-yl)isoindolin-1-one and Analogues

Compound Name Substituent Purity (%) Yield (%) Key Applications
This compound THF-3-yl ≥95 N/A Organic synthesis, drug discovery
(E)-Ethyl-3-(1-oxo-2-(2,2,2-trifluoroethyl)isoindolin-5-yl)acrylate 2,2,2-Trifluoroethyl >95 68 CNS drug candidates
5-Bromo-1-methylindolin-2-one Methyl 99 N/A Luminescent materials
5-(5-Bromo-1-ethyl-2-oxoindolin-3-ylidene)-3-((tetrahydrofuran-2-yl)methyl)-2-thioxothiazolidin-4-one THF-2-yl + thioxothiazolidinone ≥95 N/A ROS-mediated therapeutics

Preparation Methods

Method A: Cascade Reaction Approach Using Ortho-Carbonyl-Substituted Benzonitriles

This approach involves a one-pot cascade reaction starting from readily available benzonitriles bearing ortho-carbonyl groups. The process employs (chloromethyl)sulfonyl)benzenes as pronucleophiles, facilitating the formation of isoindolinone derivatives with various substituents, including tetrahydrofuran moieties.

Reaction Conditions:

  • Base: Potassium carbonate
  • Solvent: Acetonitrile (CH₃CN)
  • Temperature: Approximately 50°C
  • Duration: 24 hours

Mechanism Highlights:

  • Sequential nucleophilic addition
  • Cyclization
  • β-elimination and alkylation steps

This method is adaptable for introducing the tetrahydrofuran-3-yl group at the 2-position of the isoindolinone ring, as demonstrated in the synthesis of related derivatives.

Method B: Halogenation and Nucleophilic Substitution

The synthesis of the brominated derivative involves initial halogenation of a suitable precursor, such as a benzonitrile or isoindolinone intermediate, followed by nucleophilic substitution with tetrahydrofuran derivatives.

Stepwise Procedure:

  • Bromination: Using N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., benzoyl peroxide) at elevated temperatures (~85°C) to selectively brominate the aromatic ring or the isoindolinone core.
  • Nucleophilic Substitution: The brominated intermediate reacts with tetrahydrofuran-3-yl nucleophiles (e.g., tetrahydrofuran-3-yl lithium or Grignard reagents) under inert atmosphere to afford the desired compound.

Specific Synthetic Route for 5-Bromo-2-(tetrahydrofuran-3-yl)isoindolin-1-one

Based on the literature, a plausible synthetic pathway involves:

  • Step 1: Synthesis of a brominated isoindolinone precursor, such as 5-bromo-isoindolin-1-one, via electrophilic bromination of isoindolinone or its derivatives.
  • Step 2: Nucleophilic substitution of the bromine atom with tetrahydrofuran-3-yl nucleophiles, such as tetrahydrofuran-3-yl lithium or Grignard reagents, under inert atmosphere at low temperatures.
  • Step 3: Purification and characterization of the final product through chromatography and spectroscopic methods.

Data Table Summarizing Preparation Methods

Method Starting Material Reagents Conditions Key Features References
Cascade Reaction Ortho-carbonyl benzonitrile Pronucleophile (e.g., sulfonylbenzenes) K₂CO₃, CH₃CN, ~50°C Metal-free, one-pot, mild ,
Halogenation & Substitution Isoindolinone or benzonitrile NBS, tetrahydrofuran-3-yl nucleophile 85°C, inert atmosphere Selective bromination, nucleophilic substitution ,
Cross-Coupling Halogenated isoindolinone Pd catalyst, tetrahydrofuran-3-yl boronic acid Reflux, inert Catalytic, versatile

Research Findings and Considerations

  • Selectivity and Yield: Cascade reactions promoted by K₂CO₃ have demonstrated high selectivity and yields for isoindolinone derivatives with various substituents, including tetrahydrofuran groups.
  • Environmental Impact: The use of mild, metal-free conditions reduces environmental hazards and improves sustainability.
  • Functional Group Compatibility: These methods tolerate various functional groups, allowing for diverse substitution patterns.

Q & A

Basic Research Questions

Q. How is the crystal structure of 5-Bromo-2-(tetrahydrofuran-3-yl)isoindolin-1-one determined, and what software tools are critical for refinement and visualization?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the primary method. Data collection involves a diffractometer (e.g., Bruker D8 VENTURE) followed by refinement using SHELXL . Structural visualization and thermal ellipsoid plots are generated using ORTEP-III . Key metrics include R-factor (<0.05), mean bond length deviation (<0.01 Å), and data-to-parameter ratios (>15:1) to ensure refinement reliability.

Q. What synthetic routes are reported for isoindolin-1-one derivatives, and how can purification be optimized?

  • Methodological Answer : Common routes involve nucleophilic substitution or Suzuki-Miyaura coupling. For brominated analogs, intermediates like 5-bromo-1-methylindolin-2-one are synthesized via cyclization of brominated precursors with methylamine in DMF/K₂CO₃ . Purification employs silica gel column chromatography (hexane/ethyl acetate gradients) or recrystallization (ethanol/water). Purity (>95%) is confirmed via HPLC and NMR .

Advanced Research Questions

Q. How can synthetic yields of this compound be optimized under varying reaction conditions?

  • Methodological Answer : Systematic optimization involves screening solvents (DMF vs. THF), bases (K₂CO₃ vs. Cs₂CO₃), and temperature (80–120°C). For example, using Cs₂CO₃ in DMF at 100°C increased yields by 15% in analogous isoindolin-1-one syntheses . Reaction monitoring via TLC and LC-MS ensures intermediate stability. Post-synthetic modifications (e.g., tetrahydrofuran-3-yl incorporation) require inert atmospheres to prevent oxidation .

Q. What mechanistic insights exist for the antiviral activity of isoindolin-1-one derivatives, and how can structure-activity relationships (SAR) be explored?

  • Methodological Answer : Antiviral activity against EV-A71 is evaluated via in vitro cytopathic effect (CPE) assays and plaque reduction neutralization tests (PRNT). Derivatives with 4-methoxyphenyl substituents (e.g., compound B3) show IC₅₀ values <10 µM by disrupting viral capsid assembly . SAR studies use molecular docking (AutoDock Vina) to map interactions with VP1 capsid proteins, guiding substituent modifications (e.g., alkylamino groups for enhanced binding) .

Q. How should researchers address contradictions in reported biological activity data for structurally similar isoindolin-1-one analogs?

  • Methodological Answer : Discrepancies may arise from stereochemical variations or impurities. Validate structural integrity via SCXRD (e.g., compare torsion angles of tetrahydrofuran-3-yl groups) . Replicate assays under standardized conditions (e.g., fixed cell lines, MOI values). Cross-reference NMR/HRMS data with computational models (Gaussian09 for conformational analysis) to confirm active conformers .

Key Considerations for Researchers

  • Structural Validation : Always cross-validate SCXRD data with computational models (e.g., Mercury CSD) to resolve ambiguities in substituent orientation .
  • Biological Assays : Include positive controls (e.g., ribavirin for antiviral studies) and assess cytotoxicity (MTT assays) to confirm selectivity .
  • Data Reproducibility : Document reaction parameters (e.g., inert atmosphere, solvent purity) and share raw diffraction data (CIF files) for peer validation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-Bromo-2-(tetrahydrofuran-3-yl)isoindolin-1-one

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